2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

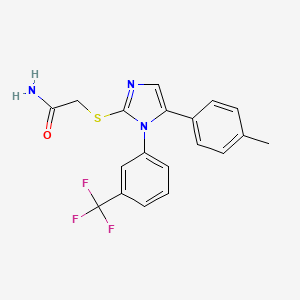

The compound 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide features a central imidazole ring substituted at the 1- and 5-positions with a 3-(trifluoromethyl)phenyl group and a p-tolyl (4-methylphenyl) group, respectively.

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3OS/c1-12-5-7-13(8-6-12)16-10-24-18(27-11-17(23)26)25(16)15-4-2-3-14(9-15)19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJHTFPOIZODIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group and the thioacetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and the development of greener chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thioacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in aryl substitutions on the imidazole core and the acetamide-linked heterocycles. Key examples include:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Electronic Effects :

- The 3-(trifluoromethyl)phenyl group in the target compound introduces strong electron-withdrawing effects, enhancing metabolic stability and hydrophobic interactions compared to electron-donating groups (e.g., -OCH3 in Compound 9) .

- p-Tolyl (4-methylphenyl) at the 5-position offers moderate electron-donating effects, balancing solubility and lipophilicity.

Biological Activity Implications :

- Compounds with thiazole or triazole acetamide groups (e.g., 9c) demonstrate enhanced binding to enzyme active sites due to hydrogen bonding and π-π stacking .

- The CF3 group in the target compound may improve binding affinity to hydrophobic pockets in enzymes, similar to patented antitumor imidazole derivatives .

Physicochemical Properties:

Biological Activity

The compound 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes a trifluoromethyl group, which is often associated with enhanced biological activity due to its electronegative properties.

Biological Activity Overview

The biological activity of imidazole derivatives, including this compound, has been extensively studied. Key areas of interest include:

- Antimicrobial Activity : Compounds with imidazole moieties have shown significant antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of similar imidazole derivatives against Mycobacterium smegmatis, a model organism for tuberculosis research. For instance, a trifluoromethyl derivative demonstrated an IC50 value of 6.8 µM and was non-toxic at concentrations above 200 µM, indicating a favorable safety profile while effectively inhibiting biofilm formation .

| Compound | IC50 (µM) | MIC (µM) | Biofilm Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Trifluoromethyl derivative (12g) | 6.8 | >200 | Effective |

Anticancer Mechanisms

The anticancer potential of imidazole derivatives has been attributed to their ability to target specific enzymes involved in cancer progression. The compound's structure suggests it may interact with proteins that regulate cell growth and survival.

Case Study: Mechanism-Based Approaches

A review on anticancer drugs using 1,3,4-oxadiazoles highlighted similar structural motifs that exhibit high bioactivity against cancer cells by inhibiting key enzymatic pathways such as thymidylate synthase and HDAC . This suggests that the compound may also possess similar mechanisms.

In Vivo Studies

In vivo assessments are crucial for determining the pharmacokinetic properties and therapeutic efficacy of new compounds. Preliminary studies on related compounds indicate promising stability in plasma and low toxicity profiles, making them suitable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.